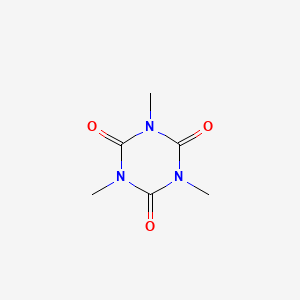

Trimethyl isocyanurate

Description

Overview and Significance in Contemporary Chemical Science

Trimethyl isocyanurate (TMIC), a cyclic trimer of methyl isocyanate, is a heterocyclic compound characterized by a six-membered ring composed of alternating nitrogen and carbonyl groups, with methyl groups attached to the nitrogen atoms. nih.govcrystallography.net Its chemical formula is C₆H₉N₃O₃. nih.gov This structure imparts significant thermal and mechanical stability to the molecule. nih.gov In academic and industrial research, this compound is recognized as a crucial building block and a versatile molecular platform. univ-rennes.fr

The significance of this compound in modern chemical science stems largely from its role in polymer chemistry. It is a key component in the synthesis of polyisocyanurate (PIR) foams, which are widely used as rigid thermal insulation in construction and other industries. nih.govnasa.gov The incorporation of the isocyanurate ring structure into polymer networks enhances properties such as thermal stability, flame retardancy, and chemical resistance compared to conventional polyurethanes. smolecule.comacs.org

Beyond polymer science, this compound serves as an intermediate in the synthesis of more complex organic compounds and as a derivatizing agent in analytical chemistry. smolecule.com For instance, it is used for the analysis of trace amounts of cyanuric acid by increasing its volatility and detectability for gas chromatography. smolecule.com The compound's reactivity, stemming from the triazine ring structure, makes it a subject of interest for creating functional materials and for studying fundamental chemical interactions. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione | nih.gov |

| CAS Number | 827-16-7 | nih.gov |

| Molecular Formula | C₆H₉N₃O₃ | nih.gov |

| Molecular Weight | 171.15 g/mol | nih.gov |

| Appearance | Monoclinic prisms (from water or alcohol) | nih.govguidechem.com |

| Crystal Structure | Monoclinic | smolecule.com |

| Symmetry | C₃h (optimized structure) |

Historical Context of Isocyanurate Research

The study of isocyanurates is rooted in the broader investigation of isocyanates and their reactions. Isocyanates are known to react with themselves, and aliphatic diisocyanates can undergo trimerization to form the stable isocyanurate ring structure. wikipedia.org This cyclotrimerization reaction is highly exothermic, indicating that isocyanurates are thermodynamically stable molecules. nih.gov Early research focused on the synthesis of isocyanurates through the catalytic trimerization of various isocyanates. acs.orgoup.com For example, the trimerization of methyl isocyanate to form this compound can be catalyzed by substances like sodium methoxide (B1231860) and ferric chloride. wikipedia.org

Historically, the development of polyurethane chemistry propelled interest in isocyanurates. Researchers sought to improve the properties of polyurethanes, leading to the creation of polyisocyanurate-polyurethane (PIR) foams. nasa.govresearchgate.net These materials combine the urethane (B1682113) linkages with the highly stable isocyanurate rings, resulting in materials with superior thermal and flame-retardant properties. acs.org Foundational studies explored the reaction kinetics and the catalysts that facilitate isocyanurate formation, noting that catalysts like potassium acetate (B1210297) are commonly used in industrial applications. acs.orgacs.org Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been crucial in identifying and characterizing the resulting isocyanurate structures. oup.com

Scope and Objectives of Current Research Directions

Contemporary research on this compound and related compounds is multifaceted, spanning computational chemistry, materials science, and catalysis. A significant area of focus is the use of computational methods, such as density functional theory (DFT), to investigate the thermochemical properties and conformational behaviors of isocyanurates. nih.govrsc.org These studies aim to understand how different substituents on the isocyanurate ring affect its stability and reactivity, providing insights that can guide the design of new materials. nih.govrsc.org For example, computational studies have precisely estimated the enthalpy change for the cyclotrimerization of methyl isocyanate into this compound. nih.govrsc.org

Another major research objective is the development of more efficient and selective catalysts for isocyanate cyclotrimerization. acs.org While traditional catalysts are effective, research is ongoing to find catalysts that operate under milder conditions or offer better control over the polymerization process, which is crucial for producing high-performance coatings and foams. smolecule.comacs.org

In materials science, the primary goal is to leverage the inherent stability of the isocyanurate ring to create advanced polymers and functional materials. univ-rennes.fr Research explores the synthesis of novel polyisocyanurates for high-performance applications, including durable coatings, adhesives with enhanced fire resistance, and improved insulation materials for the construction and transportation sectors. smolecule.com Furthermore, the isocyanurate structure is being investigated as a versatile molecular platform for creating specialized molecules, such as anion receptors and functional microporous materials. nih.govuniv-rennes.fr

Table 2: Selected Research Findings on this compound

| Research Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| Computational Chemistry | The estimated enthalpy change for the cyclotrimerization of methyl isocyanate to this compound is -66.4 kcal mol⁻¹. | Provides a precise measure of the high thermodynamic stability of the this compound ring. | nih.govrsc.org |

| Polymer Synthesis | Incorporation of this compound into polymer networks significantly improves thermal stability and mechanical properties of materials like polyurethane foams. | Enables the creation of high-performance materials for demanding applications. | nih.gov |

| Crystallography | The crystal structure of this compound consists of topologically similar C--H...O hydrogen-bonded networks, forming layered structures. | Elucidates the solid-state packing and intermolecular interactions that contribute to its properties. | researchgate.net |

| Reaction Mechanism | The cyclotrimerization of isocyanates is an exothermic process catalyzed by various compounds, including metal compounds and amines. | Understanding the reaction allows for control over the synthesis of polyisocyanurate materials. | wikipedia.org |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWDQDMGFXRVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074856 | |

| Record name | Trimethyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoclinic prisms (from water or alcohol). (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

525 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

827-16-7 | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWL7B55ECL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

349 to 351 °F (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis and Mechanistic Pathways of Trimethyl Isocyanurate Formation

Advanced Synthetic Methodologies for Trimethyl Isocyanurate

The synthesis of this compound is predominantly achieved through the catalytic trimerization of its monomer, methyl isocyanate. A wide array of catalysts has been developed to facilitate this transformation efficiently, influencing reaction rates and the purity of the final product. These catalysts range from organometallic compounds and simple alkali metal salts to more complex phosphines and quaternary ammonium (B1175870) salts. rsc.org

The selection of a suitable catalyst is critical for controlling the cyclotrimerization of methyl isocyanate to form the stable six-membered isocyanurate ring, while avoiding the formation of undesirable linear polymers. nih.govnoaa.gov The catalytic activity is influenced by factors such as the nucleophilicity and basicity of the catalyst. researchgate.net

Organometallic compounds are effective catalysts for the trimerization of isocyanates. acs.org Among them, bis(tributyltin) oxide has been demonstrated to be a potent catalyst for the synthesis of this compound. noaa.govgoogle.com In a documented synthesis, methyl isocyanate is treated with bis(tributyltin) oxide. google.com The initial exothermic reaction is moderated by cooling, after which the reaction proceeds at ambient temperature. google.com The cyclic trimer begins to precipitate over time, and the reaction continues until the mixture solidifies, indicating the consumption of the isocyanate monomer. google.com

Table 1: Research Findings on Organometallic Catalysis

| Catalyst | Substrate | Catalyst Loading | Reaction Conditions | Reaction Time | Product/Melting Point |

|---|

Data sourced from patent literature detailing the synthesis. google.com

Alkali metal compounds are widely recognized and commercially important catalysts for isocyanate trimerization. alphachem.com.au Simple salts like sodium methoxide (B1231860) are known to effectively catalyze the formation of the this compound trimer. smolecule.comwikipedia.orgwikidoc.orgnoaa.gov

Organic salts of alkali metals, particularly potassium salts of carboxylic acids, are highly effective and selective for the trimerization process. chemintech.rugoogle.com Potassium acetate (B1210297) and potassium 2-ethylhexanoate (B8288628) (also known as potassium octoate) are common industrial catalysts for producing polyisocyanurate (PIR) materials. researchgate.netgoogle.comnih.gov Studies comparing various catalysts have shown that potassium acetate can exhibit the highest catalytic efficiency in isocyanurate formation. researchgate.net The catalytic activity of these salts is often utilized in solution, for instance, dissolved in diethylene glycol or ethyl acetate, to facilitate their use in industrial processes. google.comvot.pl Research on the trimerization of other isocyanates has shown that a 1% weight addition of a potassium acetate solution can lead to a 98% yield of the trimer after one hour at 80°C. vot.plvot.pl

Table 2: Research Findings on Alkali Metal Catalysis

| Catalyst | Substrate | Catalyst Concentration | Temperature | Time | Outcome/Yield |

|---|---|---|---|---|---|

| Sodium Methoxide | Methyl Isocyanate | Catalytic amount | - | - | Catalyzes trimer formation wikipedia.orgwikidoc.org |

| Potassium Acetate | Isophorone (B1672270) Diisocyanate* | 1% (as 15% solution in ethyl acetate) | 80°C | 1 hour | 98% Yield vot.plvot.pl |

*Note: Data from studies on other isocyanates are included to illustrate the general effectiveness of these catalysts for trimerization.

Phosphine (B1218219) derivatives, especially trialkyl phosphines, are active catalysts for the trimerization of methyl isocyanate. nih.govwikipedia.orgnoaa.gov Triethyl phosphine is a frequently cited example that promotes the formation of this compound. wikipedia.orgwikidoc.org Among phosphine catalysts, trialkyl derivatives are generally the most active. sci-hub.se The catalytic action of phosphines can be more moderate compared to other highly reactive catalysts, which allows for better control of the exothermic trimerization reaction. sci-hub.se The mechanism involves the nucleophilic attack of the phosphine on the carbon atom of the isocyanate group. rsc.org

Table 3: Research Findings on Phosphine Catalysis

| Catalyst | Substrate | Activity | Noted Effects |

|---|---|---|---|

| Triethyl phosphine | Methyl Isocyanate | Active catalyst for trimer formation wikipedia.orgwikidoc.orgnoaa.gov | Allows for control of exothermic reaction sci-hub.se |

Quaternary ammonium salts (QAS) are well-established, highly active catalysts for the cyclotrimerization of isocyanates. vot.plbdmaee.net Their mechanism generally involves the salt's anion acting as a nucleophile to initiate the reaction. bdmaee.net The high reactivity of standard QAS can sometimes make the reaction difficult to control. bdmaee.net

A specific and important subclass is the hydroxyalkyl quaternary ammonium carboxylates. alphachem.com.augoogleapis.com These catalysts, such as N-(2-hydroxyalkyl)-quaternary ammonium tertiary aliphatic carboxylates and 2-hydroxypropyltrimethylisooctanoic acid ammonium salt, are used to trimerize isocyanates. acs.orggoogle.com A key advantage of these catalysts is that they can often be thermally deactivated at temperatures above 100°C, which stops further reaction after the desired conversion level is achieved. googleapis.com This is particularly useful as the trimerization reaction is highly exothermic and can lead to processing temperatures that exceed this threshold. googleapis.com Studies have found the cyclotrimerization reaction using these catalysts to be second order with respect to the isocyanate concentration. kisti.re.kr While highly effective, some research indicates that catalysts based on alkali metal salts may be more selective to the trimerization process than quaternary ammonium bases. chemintech.ru

Table 4: Research Findings on Quaternary Ammonium Salt Catalysis

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Quaternary Ammonium Salts (QAS) | General salts, DABCO TMR® | Highly active and effective for isocyanate trimerization bdmaee.netgoogle.com |

| Hydroxyalkyl Quaternary Ammonium Carboxylates | N-(2-hydroxyakyl)-quaternary ammonium tertiary aliphatic carboxylates google.com | Can be thermally deactivated above ~100°C, allowing for reaction control googleapis.com |

Various transition metal complexes are known to catalyze the cyclotrimerization of isocyanates. nih.govrsc.org Simple metal compounds, such as ferric chloride, have been reported to catalyze the formation of the methyl isocyanate trimer. wikipedia.orgwikidoc.orgscribd.com More complex systems, including transition metal carbonyls and yttrium-phosphido complexes, have also been investigated for this purpose. rsc.orggoogle.com The use of transition metal ions to assist in the trimerization of isocyanates is an established route for creating isocyanurate structures. acs.org

Table 5: Research Findings on Transition Metal Complex Catalysis

| Catalyst | Substrate | Noted Effects |

|---|---|---|

| Ferric Chloride | Methyl Isocyanate | Catalyzes formation of the trimer wikipedia.orgwikidoc.org |

| Transition Metal Carbonyls | Isocyanates | Act as catalysts for isocyanate conversion google.com |

Catalytic Trimerization of Methyl Isocyanate

N-Heterocyclic Carbenesnih.gov

N-Heterocyclic carbenes (NHCs) have been identified as highly efficient organocatalysts for the cyclotrimerization of isocyanates. nih.govuni-muenchen.de These carbenes are strong nucleophiles and function by attacking the electrophilic carbon atom of the isocyanate group. acs.org

The catalytic cycle is initiated by the nucleophilic attack of the NHC on a molecule of methyl isocyanate. This forms a zwitterionic adduct. This adduct then acts as a more potent nucleophile, sequentially attacking two additional methyl isocyanate molecules. After the addition of the third monomer, the molecule undergoes an intramolecular cyclization, releasing the this compound product and regenerating the NHC catalyst, allowing it to re-enter the catalytic cycle. The high efficiency of NHCs is attributed to their strong electron-donating ability, which enhances the nucleophilicity of the intermediates formed during the cycle. e-bookshelf.de

Solvent-Mediated Polycondensation Approachesrsc.org

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction kinetics and product purity. Polar aprotic solvents are often employed to facilitate the trimerization of isocyanate monomers. The use of solvents like N,N-dimethylformamide (DMF) can enhance the reaction rate by stabilizing charged intermediates that form during the catalytic cycle.

Employing solvent systems offers distinct advantages. Reaction times can be significantly reduced, often to between 4 to 6 hours, particularly when conducted at elevated temperatures ranging from 100–150°C. Furthermore, the use of a solvent facilitates the purification process. The final product, this compound, can often be isolated in high purity (>97%) through crystallization and subsequent molecular distillation directly from the reaction mixture.

Other Trimerization Catalysts and Their Efficacynih.govbenchchem.com

A diverse range of catalysts beyond NHCs has been developed and studied for the trimerization of isocyanates. nih.govacs.org The selection of a catalyst is crucial as it dictates the reaction conditions, efficiency, and selectivity of the trimerization process. These catalysts generally operate via an anionic polymerization mechanism, where a nucleophilic species initiates the reaction. nih.gov

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a highly effective catalyst for the trimerization of both aryl and alkyl isocyanates. nih.govacs.orgdatapdf.com Its catalytic activity stems from the fluoride anion (F⁻), which is a potent nucleophile despite being a weak base. datapdf.com The mechanism suggests that the fluoride ion attacks the electrophilic carbon of the methyl isocyanate molecule, initiating the cyclization process. datapdf.com The reaction proceeds efficiently in a homogeneous system, although removal of the catalyst after the reaction can be complex. datapdf.com The high activity of TBAF is notable when compared to other common neutral or basic catalysts, which show little to no activity under similar conditions. datapdf.com

The 2-phosphaethynolate anion (OCP⁻) serves as a simple and highly efficient catalyst for the cyclotrimerization of isocyanates. rsc.orgresearchgate.netox.ac.uk This process follows a stepwise mechanism involving detectable five-membered heterocyclic intermediates. rsc.orgox.ac.uk Specifically, 1,4,2-diazaphospholidine-3,5-dionide anions and spiro-phosphoranides have been identified as key intermediates in the catalytic conversion. rsc.orgresearchgate.netox.ac.uk These intermediates are adducts of a phosphide (B1233454) anion with two and four isocyanate molecules, respectively. rsc.orgox.ac.uk The interconversion between these anionic species is reversible, creating a unique phosphorus-based "living-catalyst" system for isocyanate trimerization. rsc.orgox.ac.uk

The combination of sodium p-toluenesulfinate (p-TolSO₂Na) and tetrabutylammonium iodide (TBAI) constitutes an effective catalytic system for the selective trimerization of both aryl and alkyl isocyanates. nih.govacs.orgiust.ac.ir This system has been shown to be particularly efficient under solvent-free conditions, which presents an advantage in terms of green chemistry and process simplification. iust.ac.irresearchgate.net The synergy between the sulfinate, which acts as the initiator, and TBAI, which likely functions as a phase-transfer catalyst, allows for high yields of the corresponding isocyanurate. iust.ac.ir

Tetrakis(dimethylamino)ethylene (TDAE) is an electron-rich olefin that performs as a highly effective initiator for the cyclotrimerization of isocyanates. researchgate.netlookchem.com TDAE is capable of initiating rapid and efficient trimerization in catalytic amounts. researchgate.net A significant advantage of this catalyst is its ability to function under mild conditions, including at room temperature and in the presence of air, leading to good to excellent yields of the isocyanurate product. researchgate.net This makes TDAE a practical choice for a green and expeditious synthesis of isocyanurates. researchgate.net

Table 1: Comparison of Catalytic Systems for Isocyanate Trimerization

| Catalyst System | Key Features | Reaction Conditions | Mechanism Highlights |

| N-Heterocyclic Carbenes (NHCs) | High efficiency organocatalyst. nih.govuni-muenchen.de | Varies depending on specific NHC. | Nucleophilic attack by carbene, formation of zwitterionic adduct, sequential addition, and ring-closing. acs.org |

| Tetrabutylammonium fluoride (TBAF) | Highly effective, homogeneous catalysis. datapdf.com | Typically in solution (e.g., THF). datapdf.com | Anionic mechanism initiated by nucleophilic attack of the fluoride ion. datapdf.com |

| 2-Phosphaethynolate anion (OCP–) | Efficient, "living-catalyst" system. rsc.orgox.ac.uk | Stepwise process. rsc.orgox.ac.uk | Involves detectable five-membered heterocyclic phosphorus intermediates. rsc.orgresearchgate.netox.ac.uk |

| Sodium p-toluenesulfinate / TBAI | Effective combination catalyst. iust.ac.ir | Can be used under solvent-free conditions. iust.ac.ir | Synergistic action, with TBAI likely acting as a phase-transfer catalyst. iust.ac.ir |

| Tetrakis(dimethylamino)ethylene (TDAE) | Rapid, efficient, "green" catalyst. researchgate.net | Room temperature, under air. researchgate.net | Initiated by electron transfer from the electron-rich olefin. researchgate.net |

Proazaphosphatrane

The synthesis of this compound from methyl isocyanate can be efficiently catalyzed by proazaphosphatranes. These cage-like phosphine compounds are highly effective in promoting the cyclotrimerization of organic isocyanates, leading to the formation of the isocyanurate ring with high purity. mdpi.comscispace.comrsc.org Computational studies, specifically using density functional theory (DFT), have provided significant insights into the catalytic mechanism. rsc.orgresearchgate.net

The catalytic cycle is understood to proceed via a nucleophilic-catalysis pathway. This involves the sequential addition of methyl isocyanate molecules to zwitterionic intermediates that are activated by the proazaphosphatrane catalyst. rsc.orgresearchgate.net A key feature of this catalytic process is the stabilization of the phosphonium (B103445) cation intermediates through significant transannulation by the proazaphosphatrane nitrogen atom. rsc.orgresearchgate.net

A notable advantage of using proazaphosphatrane as a catalyst is the minimal formation of the uretdione (the cyclic dimer of methyl isocyanate) as a byproduct. mdpi.comrsc.org This high selectivity for the trimer is attributed to steric crowding at the nucleophilic phosphorus center of the proazaphosphatrane. This steric hindrance favors the direct formation of the thermodynamically stable isocyanurate ring over the kinetically favored, but less stable, uretdione. rsc.orgresearchgate.net This is in contrast to uncatalyzed systems where the formation of the uretdione product is more likely to occur. rsc.orgresearchgate.net The proposed mechanism suggests that the proazaphosphatrane-catalyzed cyclo-oligomerization does not proceed via the uretdione intermediate, which explains the low levels of this impurity observed experimentally. rsc.orgresearchgate.net

Synthesis from Methyl Methylcarbamate

This compound can also be synthesized through a process that begins with methyl methylcarbamate. This method involves the thermal decomposition of methyl N-methylcarbamate to produce methyl isocyanate (MIC) and methanol. uminho.ptuni-muenchen.de The subsequent step is the cyclotrimerization of the generated methyl isocyanate to form this compound.

The decomposition of methyl N-methylcarbamate has been studied in the gas phase at temperatures ranging from 370 to 422°C. uni-muenchen.de This reaction is a unimolecular, first-order process. The rate of this decomposition is not influenced by the addition of radical inhibitors like isobutene or by an increase in the surface-to-volume ratio of the reaction vessel, indicating a true homogeneous gas-phase reaction. uni-muenchen.de Furthermore, the addition of potential reverse reaction products, such as alcohols or amines, does not inhibit the decomposition. uni-muenchen.de

| Parameter | Value | Reference |

| Reaction | Methyl N-methylcarbamate -> Methyl isocyanate + Methanol | uni-muenchen.de |

| Temperature Range | 370-422 °C | uni-muenchen.de |

| Reaction Order | First order in carbamate | uni-muenchen.de |

| Activation Energy (Ea) | 48.06 kcal/mol | uni-muenchen.de |

| Pre-exponential Factor (A) | 10^12.39 s^-1 | uni-muenchen.de |

Reaction Kinetics and Thermodynamics of this compound Formation

Exothermic Nature of Cyclotrimerization

The cyclotrimerization of methyl isocyanate to form this compound is a highly exothermic process. nih.gov This significant release of heat underscores the thermodynamic stability of the resulting isocyanurate ring structure. The heat of reaction is substantial, and if not properly managed, it can lead to a rapid increase in temperature and pressure, potentially causing the violent boiling of the methyl isocyanate monomer. nih.gov The exothermic nature of this polymerization is a critical factor in industrial settings, requiring careful temperature control to prevent runaway reactions. nih.gov The formation of the trimer from methyl isocyanate releases approximately 1246 joules (298 calories) per gram of methyl isocyanate. nih.gov

Enthalpy Changes of Formation and Cyclotrimerization

The thermodynamic stability of this compound is quantified by its standard enthalpy of formation (ΔfH°) and the enthalpy change of the cyclotrimerization reaction (ΔH_R). The standard enthalpy of formation for solid this compound has been determined experimentally. Computational studies have also provided valuable estimates for these thermodynamic quantities.

Based on computational investigations, the best estimate for the enthalpy change for the cyclotrimerization of methyl isocyanate into this compound at 298 K is -66.4 kcal mol⁻¹. The enthalpy of formation of this compound at 298 K has been reported as -141.1 ± 0.4 kcal/mol.

| Thermodynamic Parameter | Value | Method | Reference |

| Enthalpy of Formation (ΔfH°), solid | -141.1 ± 0.4 kcal/mol | Experimental | |

| Enthalpy of Cyclotrimerization (ΔH_R) | -66.4 kcal/mol | Computational (Best Estimate) |

Influence of Temperature and Catalyst Loading on Reaction Rate

The rate of formation of this compound is significantly influenced by both the reaction temperature and the concentration of the catalyst. nih.govresearchgate.netuni-hamburg.de Generally, increasing the temperature accelerates the rate of the cyclotrimerization reaction. nih.govresearchgate.net Similarly, a higher loading of the catalyst also leads to a faster reaction rate. uni-hamburg.de

However, the exothermic nature of the reaction means that higher temperatures and catalyst concentrations can lead to a rapid, and sometimes violent, acceleration of the polymerization process. nih.gov This can make the reaction difficult to control and may result in the formation of a higher proportion of undesirable byproducts, such as high-molecular-weight oligomers. nih.gov Therefore, in practice, a balance must be struck between achieving a desirable reaction rate and maintaining control over the process to ensure product purity and safety.

Studies on the trimerization of other isocyanates, which provide insights applicable to methyl isocyanate, show that the reaction can be effectively carried out at temperatures ranging from 60°C to 130°C, with a preferred range of 75°C to 100°C for optimal control and product quality. jst.go.jp The catalyst concentration also plays a crucial role, with effective amounts being a small fraction of the total reaction mixture by weight. jst.go.jp In some systems, a stepwise heating approach is employed to better manage the reaction, starting at a lower temperature and gradually increasing it as the reaction proceeds. uni-hamburg.de

| Factor | Effect on Reaction Rate | Potential Negative Consequences | Reference |

| Increasing Temperature | Increases | Difficult to control, increased byproduct formation | nih.govresearchgate.net |

| Increasing Catalyst Loading | Increases | Violent reaction, increased byproduct formation | nih.govuni-hamburg.de |

Competing Reactions and Byproduct Formation

During the synthesis of this compound via the cyclotrimerization of methyl isocyanate, several competing reactions can occur, leading to the formation of byproducts. The most common of these are the formation of the cyclic dimer, known as uretdione (a 1,3-diazetidine-2,4-dione), and higher molecular weight polymers. nih.govnih.gov

The formation of uretdione is a dimerization reaction that competes with the trimerization to the isocyanurate. nih.gov Computational studies suggest that in uncatalyzed systems, the uretdione is often the kinetic product, meaning it forms faster, while the isocyanurate is the thermodynamic product, meaning it is more stable. rsc.orgresearchgate.net The dimerization is a reversible reaction, and under certain conditions, the uretdione can dissociate back to the isocyanate monomer, which can then proceed to form the more stable trimer. nih.gov The selectivity between dimer and trimer formation is influenced by the catalyst used. For instance, tertiary amines with low steric hindrance may favor trimerization, while more sterically hindered catalysts can favor dimerization.

In addition to the dimer, higher molecular weight linear or branched polymers can also be formed. nih.gov The formation of these higher oligomers is often promoted by certain types of catalysts, such as specific trialkylamines, and can be more prevalent if the reaction is not properly controlled, especially at higher temperatures. nih.govnih.gov The presence of impurities, particularly those that can form catalytic metal salts, can also promote the formation of polymeric byproducts over the desired trimer. nih.gov In some cases, high-molecular-weight polymers can be hydrolyzed in hot water to yield this compound. nih.gov

| Byproduct | Formation Reaction | Conditions Favoring Formation | Reference |

| Uretdione (1,3-dimethyl-1,3-diazetidine-2,4-dione) | Dimerization of methyl isocyanate | Kinetic control, certain catalysts | rsc.orgresearchgate.netnih.gov |

| High-Molecular-Weight Polymers | Polymerization of methyl isocyanate | Certain trialkylamine catalysts, high temperatures, impurities | nih.govnih.gov |

Proposed Reaction Mechanisms for this compound Formation

The formation of this compound from methyl isocyanate is a significant industrial process, and understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and product yield. The trimerization is generally accepted to proceed through an anionic polymerization pathway, particularly in the presence of nucleophilic catalysts.

The generally accepted mechanism for the anionic trimerization of isocyanates involves the nucleophilic attack of an anionic catalyst on the electrophilic carbon atom of the isocyanate group. acs.orgnih.gov This initial step forms a nucleophilic anionic intermediate. acs.orgnih.gov This intermediate then reacts sequentially with two additional isocyanate molecules. rsc.org The final step involves the cyclization of the resulting trimeric intermediate to form the stable six-membered isocyanurate ring, regenerating the catalyst in the process. rsc.org

The reaction is a highly exothermic process. wikipedia.org For instance, the formation of the methyl isocyanate trimer releases approximately 1246 joules per gram. wikipedia.org Computational studies using density functional theory (DFT) have been employed to investigate the reaction pathways of isocyanate cyclotrimerization. These studies have helped in understanding the activation barriers and the stability of intermediates, confirming that the trimer formation is thermodynamically favored. mdpi.comrsc.org

The trimerization can be influenced by various factors, including pressure. High pressure has been shown to accelerate the trimerization of isocyanates in the presence of catalysts like triethylamine, leading to almost quantitative yields of the corresponding isocyanurate. oup.com

A wide range of nucleophilic catalysts can initiate the trimerization of isocyanates. These include alkoxides, carboxylates, and tertiary amines. wikipedia.orgmdpi.com Common industrial catalysts are often based on carboxylates, such as potassium acetate and potassium 2-ethylhexanoate. nih.govacs.org

The role of these catalysts can be more complex than a simple initiation step. For example, with carboxylate catalysts like acetate, it has been found that the acetate itself is a precatalyst. researchgate.netnih.govresearcher.life The acetate anion reacts with an excess of the isocyanate to form a deprotonated amide species through intramolecular rearrangement and decarboxylation. acs.orgnih.govacs.org This deprotonated amide is a highly nucleophilic and basic species that then acts as the true active catalyst in the anionic trimerization cycle. acs.orgnih.govacs.org

The reaction pathway involving an acetate catalyst can be summarized as follows:

Nucleophilic addition of the acetate anion to the isocyanate. acs.org

Reaction with a second isocyanate molecule to form an allophanate-acetate complex. acs.org

This complex can then react with a third isocyanate molecule, leading to the formation of the isocyanurate. acs.org

Other nucleophilic catalysts that have been studied include phosphine derivatives and various nitrogen-containing heterocyclic compounds. google.com The choice of catalyst can influence the selectivity of the reaction, with some catalysts being more effective at promoting trimerization over other side reactions. researchgate.net

| Catalyst Type | Examples | Role |

| Carboxylates | Potassium Acetate, Potassium 2-ethylhexanoate | Often act as precatalysts, forming more active deprotonated amide species. acs.orgnih.govacs.org |

| Alkoxides | Sodium Methoxide | Effective catalysts for isocyanate trimerization. wikipedia.orgacs.org |

| Tertiary Amines | Triethylamine, N-methylmorpholine | Used to catalyze the trimerization, with effectiveness sometimes enhanced by high pressure. wikipedia.orgoup.com |

| Phosphines | Triethyl Phosphine, Triphenylphosphine | Known to catalyze the formation of the isocyanurate trimer. wikipedia.orggoogle.com |

| Metal Compounds | Ferric Chloride, Bis(tributyltin) oxide | Can catalyze the trimerization of methyl isocyanate. wikipedia.org |

Recent research has revealed the existence of catalyst migration mechanisms, particularly in systems using carboxylate precatalysts. researchgate.netnih.govresearcher.life The initial catalyst, such as an acetate anion, is transformed into a new catalytically active species during the reaction. researchgate.net

Specifically, the deprotonated amide species, formed from the reaction of the carboxylate with the isocyanate, is the primary catalyst for the trimerization. acs.orgnih.gov However, this highly basic deprotonated amide can also deprotonate other protic species present in the reaction mixture, such as urethanes or ureas, which may be formed from side reactions with residual water or alcohols. acs.orgnih.govacs.org These newly formed deprotonated urethane (B1682113) or urea (B33335) anions can then also act as catalysts for the isocyanurate formation. acs.orgnih.govacs.org

This phenomenon, where the catalytic responsibility is transferred from one species to another, is termed catalyst migration. It leads to a complex system with multiple interconnected catalytic cycles. researchgate.netnih.govresearcher.life Quantum chemical computations and mass spectrometric experiments have been instrumental in identifying these multiple catalytic cycles and understanding the migration process. researchgate.netnih.govresearcher.life The catalyst migration has been observed to be a general mechanism for carboxylate-catalyzed trimerization of aromatic isocyanates. acs.org

The formation of deprotonated amide species is a key step in the trimerization of isocyanates when carboxylate-based catalysts are used. acs.orgnih.govacs.org The reaction between a carboxylate anion and an excess of an aromatic isocyanate leads to the irreversible formation of these deprotonated amides. acs.orgnih.gov

These deprotonated amides are significantly more basic and nucleophilic than the original carboxylate precatalyst. acs.orgnih.govacs.org As a result, they are highly effective catalysts for the nucleophilic anionic trimerization of the isocyanate. acs.orgnih.gov The increased basicity also allows them to deprotonate other functional groups like urethanes and ureas, which diversifies the pool of active catalytic species in the reaction medium. acs.orgnih.govacs.org

The catalytic activity of deprotonated amides has been verified experimentally. For instance, using a commercially available acetanilide, deprotonated in situ, has been shown to catalyze the formation of the isocyanurate product, albeit at a slower rate due to the less favorable deprotonation equilibrium. acs.orgnih.gov This confirms that the deprotonated amide is indeed a competent catalyst for the trimerization reaction.

| Precursor Catalyst | Active Catalytic Species | Mechanism of Formation |

| Acetate Anion | Deprotonated Amide Anion | Reaction with excess isocyanate, followed by intramolecular rearrangement and decarboxylation. acs.orgnih.govacs.org |

| Deprotonated Amide Anion | Deprotonated Urethane/Urea Anions | Proton transfer from urethane or urea species to the highly basic deprotonated amide. acs.orgnih.govacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy serves as a powerful tool for the definitive structural elucidation of trimethyl isocyanurate, confirming the connectivity and chemical environment of each atom.

¹H NMR Studies

In ¹H NMR studies, this compound exhibits a single, sharp signal. Due to the molecule's threefold symmetry, the protons of the three methyl groups are chemically equivalent. This results in a singlet in the spectrum, integrating to nine protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.33 | Singlet | 9H | N-CH₃ |

Solvent: CDCl₃

¹³C NMR Studies

The ¹³C NMR spectrum provides further evidence of the molecule's symmetrical structure, showing two distinct signals. One signal corresponds to the three equivalent methyl carbons, while the other represents the three equivalent carbonyl carbons of the isocyanurate ring. The carbonyl carbons appear significantly downfield due to the deshielding effect of the adjacent nitrogen and oxygen atoms. Research on related polyisocyanurate structures shows carbonyl carbons in a similar range, typically around 150 ppm. researchgate.netgfzxb.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~29-31 | N-C H₃ |

| ~149-151 | C =O |

Note: Exact shifts can vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques

While one-dimensional NMR is sufficient for basic structural confirmation of this compound, multi-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for complex isocyanurate structures. researchgate.netgfzxb.org In the case of this compound, an HMBC experiment would show a correlation between the protons of the methyl groups (~3.33 ppm) and the carbonyl carbons (~150 ppm), unequivocally confirming the N-C(=O) connectivity through a three-bond coupling (³JCH). This technique is crucial for differentiating between isomers and assigning signals in more complex or substituted isocyanurate derivatives. researchgate.netgfzxb.orgnih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a primary method for identifying the functional groups present in this compound, based on their characteristic vibrational frequencies. upi.eduwiley.com Analysis is often conducted using a KBr-pellet technique. nih.gov

Identification of Characteristic Vibrational Modes

The FTIR spectrum of this compound is dominated by a very strong absorption band associated with the carbonyl groups. This, along with vibrations from the methyl groups and the triazine ring, provides a unique spectroscopic fingerprint for the molecule.

C=O Stretching: A strong, characteristic absorption band appears in the region of 1669-1700 cm⁻¹. This band is due to the symmetric and asymmetric stretching vibrations of the three carbonyl (C=O) groups in the isocyanurate ring.

C-H Bending: A notable band around 1475 cm⁻¹ corresponds to the asymmetric bending (scissoring) vibration of the C-H bonds within the methyl groups. researchgate.net

C-N Stretching: Vibrations associated with the C-N bonds of the triazine ring also contribute to the fingerprint region of the spectrum.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1669 | Strong, Sharp | C=O Stretching |

| ~1475 | Medium | C-H Asymmetric Bending (in CH₃) |

In-situ IR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR) technology, serves as a powerful analytical tool for real-time monitoring of chemical reactions involving isocyanates. researchgate.netmt.com This technique allows for the continuous tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic insights. mt.comdurham.ac.uk

In the context of this compound synthesis, which typically involves the trimerization of methyl isocyanate, in-situ FTIR is instrumental. The reaction progress can be reliably monitored by observing the characteristic absorption band of the isocyanate group (-NCO). This strong vibrational band appears around 2270 cm⁻¹. researchgate.netresearchgate.net As the trimerization reaction proceeds, the concentration of the methyl isocyanate monomer decreases, leading to a corresponding reduction in the intensity of this peak.

Simultaneously, the formation of the stable isocyanurate ring structure of this compound can be observed. researchgate.net The appearance and growth of new absorption bands corresponding to the carbonyl (C=O) stretching vibrations and the triazine ring vibrations confirm the formation of the final product. This continuous, real-time data acquisition enables precise determination of reaction endpoints, optimization of process parameters, and the potential identification of transient intermediates or side products, such as allophanates. researchgate.netresearchgate.net The ability to monitor multiple wavenumbers at once allows for a comprehensive profile of the reaction as it happens. durham.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of compounds and elucidating their structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a widely used, high-energy ('hard') ionization technique in mass spectrometry. tofwerk.comshimadzu.eu In EI-MS, the sample molecule is bombarded with electrons, typically with an energy of 70 eV, which is sufficient to cause not only ionization but also extensive fragmentation. shimadzu.eu The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. shimadzu.eu While this fragmentation is highly useful for structural identification and library matching, the molecular ion (M⁺˙), which represents the intact ionized molecule, may be of low abundance or entirely absent for some compounds. shimadzu.euresearchgate.net

For this compound (C₆H₉N₃O₃, Molecular Weight: 171.15 g/mol ), the EI-MS spectrum provides a unique fingerprint. smolecule.com The fragmentation pattern is dictated by the stability of the triazinane-2,4,6-trione ring and the attached methyl groups. The analysis of these fragments provides information on the chemical structure. shimadzu.eu Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules or radicals. For this compound, a likely fragmentation involves the loss of a methyl radical (•CH₃), leading to a significant ion at m/z 156 ([M-CH₃]⁺). Further fragmentation could involve cleavages of the heterocyclic ring.

Table 1: Predicted EI-MS Fragmentation Data for this compound This table is based on general fragmentation principles and the known structure of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 171 | [C₆H₉N₃O₃]⁺˙ (Molecular Ion) | - |

| 156 | [C₅H₆N₃O₃]⁺ | •CH₃ |

| 114 | [C₄H₆N₂O₂]⁺ | CH₃NCO |

| 57 | [CH₃NCO]⁺˙ | C₅H₆N₂O₂ |

Hyphenated techniques combine the separation or analysis capabilities of two different instruments. Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is a powerful example, coupling the quantitative mass change measurements of TGA with the molecular identification capabilities of MS. digar.eeprocess-insights.com TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere, providing information on thermal events like decomposition, oxidation, or dehydration. process-insights.comillinois.edu The MS component then analyzes the gaseous products (evolved gas) released from the sample during these thermal events. digar.eeformulationbio.com

The application of TGA-MS to this compound allows for a comprehensive understanding of its thermal stability and decomposition mechanism. As the sample is heated, the TGA instrument records the precise temperature at which mass loss occurs. The evolved gas is transferred via a heated line to the mass spectrometer, which identifies the chemical nature of the decomposition products in real-time. process-insights.comillinois.edu This analysis can reveal the sequence of bond cleavages, such as the initial loss of methyl groups or the fragmentation of the isocyanurate ring, by identifying the corresponding fragments (e.g., methyl isocyanate, carbon dioxide) in the mass spectrum of the evolved gas. digar.ee This provides more detailed insight than TGA alone, which only indicates the temperature of mass loss without identifying the products. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

The crystal structure of this compound (also known as 1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trione) has been determined through single-crystal X-ray diffraction. chemicalbook.comchemicalbook.in The compound crystallizes in the monoclinic system. smolecule.comchemicalbook.comchemicalbook.in Structural studies reveal the presence of two symmetry-independent molecules in the asymmetric unit, meaning there are two distinct molecular conformations within the crystal lattice. iucr.org The six-membered triazine ring is non-planar, and the three methyl groups are bonded to the nitrogen atoms. The precise bond lengths, bond angles, and torsion angles provided by crystallographic analysis are fundamental to understanding the molecule's steric and electronic properties.

Table 2: Crystallographic Data for this compound Data sourced from crystallographic studies. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₉N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.755 (3) |

| b (Å) | 12.915 (3) |

| c (Å) | 10.150 (2) |

| β (°) | 108.83 (2) |

| Volume (ų) | 1578.4 (6) |

| Z (Molecules per unit cell) | 8 |

While this compound itself does not possess traditional hydrogen bond donors like N-H or O-H groups, it can act as a hydrogen bond acceptor through its three carbonyl oxygen atoms. guidechem.com It participates in the formation of supramolecular assemblies through weaker C—H···O hydrogen bonds. iucr.org

In the solid state, these interactions are crucial in dictating the crystal packing. The crystal structure of this compound reveals that the two independent molecules each form their own layered structures, which are stabilized by these C—H···O hydrogen-bonded networks. iucr.org The methyl hydrogens act as weak donors, interacting with the carbonyl oxygens of adjacent molecules to build up a complex three-dimensional architecture. Furthermore, this compound can be co-crystallized with other molecules to construct more complex supramolecular networks stabilized by hydrogen bonds. chemicalbook.comchemicalbook.in For instance, computational studies have shown that this compound can interact with biological molecules like the amino acid residue Arginine through hydrogen bonding. researchgate.net These non-covalent interactions are fundamental in crystal engineering and in understanding how molecules recognize and assemble with one another. proquest.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. When a molecule like this compound absorbs this radiation, electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the types of bonds and functional groups present.

The structure of this compound contains two primary types of chromophores—groups of atoms responsible for absorbing light: the carbonyl groups (C=O) and the nitrogen atoms with lone pairs of electrons, all part of the s-triazine ring. These features give rise to predictable electronic transitions. The principal transitions observed for molecules with these functionalities are π→π* and n→π* transitions.

n→π (n-to-pi-star) Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, to an anti-bonding π* orbital associated with the C=O double bonds. These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π→π* transitions. For compounds with structures similar to the isocyanurate ring, n→π* transitions originating from the lone pairs on the nitrogen atoms have been noted in the 325–345 nm range. rsc.org

π→π (pi-to-pi-star) Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. They are associated with the unsaturated carbonyl groups in the ring. These transitions are generally higher in energy (occur at shorter wavelengths, typically <300 nm) and are significantly more intense than n→π* transitions.

Experimental spectra for this compound are available in spectral databases such as the NIST Chemistry WebBook. nist.gov In certain molecular contexts, this compound can also participate in intramolecular charge transfer (ICT) transitions, which can result in broad absorption bands. rsc.org

The table below summarizes the expected electronic transitions for this compound based on its chemical structure and data from related compounds.

| Electronic Transition Type | Associated Structural Feature | Expected Wavelength (λ) Region | Relative Intensity |

|---|---|---|---|

| π → π | Carbonyl (C=O) groups | Short UV (< 300 nm) | High |

| n → π | Nitrogen lone pairs & Carbonyl oxygen lone pairs | Long UV (~325 - 345 nm) | Low |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. googleapis.com It is based on the inelastic scattering of monochromatic light, usually from a laser. googleapis.com When laser light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency, known as the Raman shift, corresponds directly to the energy of the molecule's vibrational modes. scm.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. semanticscholar.org

The this compound molecule (C₆H₉N₃O₃) has a defined set of vibrational modes determined by the motion of its constituent atoms. These vibrations include stretching, bending, and torsional motions of the chemical bonds. Due to its relatively high symmetry, the analysis of its Raman spectrum provides significant insight into its molecular structure. Experimental Raman spectra for this compound are available in specialized databases. nih.gov

The key vibrational modes for this compound that are expected to be active in the Raman spectrum include:

Ring Vibrations: The s-triazine ring has characteristic stretching and deformation modes. The N-C bond stretching within the ring is a key indicator. In a related, more complex molecule, tris-[3-(trimethoxysilyl)propyl] isocyanurate, the N-C stretching vibration is assigned to a band near 1370 cm⁻¹. researchgate.netnih.gov

Carbonyl Group Vibrations: The C=O stretching modes are typically strong in infrared spectra but can also be observed in Raman spectra. These usually appear in the region of 1650-1750 cm⁻¹.

Methyl Group Vibrations: The methyl (CH₃) groups attached to the nitrogen atoms give rise to several characteristic vibrations, including symmetric and asymmetric C-H stretching (typically 2800-3000 cm⁻¹), as well as bending (scissoring, rocking) and torsional modes at lower frequencies.

The table below outlines the principal types of molecular vibrations expected for this compound and their approximate Raman shift regions.

| Vibrational Mode | Associated Structural Feature | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretching (asymmetric & symmetric) | Methyl (CH₃) groups | 2800 - 3000 |

| C=O Stretching | Carbonyl groups | 1650 - 1750 |

| CH₃ Bending | Methyl (CH₃) groups | ~1450 |

| N-C Stretching | Isocyanurate Ring | ~1370 |

| Ring Deformation / Bending | Isocyanurate Ring | Below 1000 |

Computational Chemistry and Theoretical Investigations of Trimethyl Isocyanurate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural characteristics of trimethyl isocyanurate. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a detailed picture of the molecule's properties.

Density Functional Theory (DFT) has been widely employed to investigate the properties of this compound and related compounds. rsc.orgresearchgate.net DFT methods, particularly those including dispersion corrections (like B3LYP-GD3), have proven effective in calculating the geometries and energies of isocyanurates. nih.gov For instance, DFT calculations have been used to study the mechanisms of catalytic processes for the cyclotrimerization of isocyanates, consistently showing these reactions to be highly exothermic, which points to the significant thermodynamic stability of the resulting isocyanurate ring. rsc.org The global potential energy minimum structure of this compound has been confirmed to possess C₃h symmetry through DFT calculations. nih.govrsc.org Furthermore, DFT has been utilized to validate intramolecular interactions, such as those between carbonyl π-electrons and nitrogen lone pairs, which contribute to the molecule's stability.

For more accurate energy calculations, ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) have been utilized. nih.govrsc.org These high-level methods are crucial for obtaining reliable thermochemical data. For example, to achieve a very accurate value for the cyclotrimerization energy of methyl isocyanate into this compound, single-point energy evaluations at the MP2 and CCSD(T) levels were performed with correlation-consistent basis sets and extrapolated to the basis set limit. nih.gov The estimated CCSD(T) energy value at the basis set limit for this reaction was found to be -71.6 kcal/mol. rsc.org These calculations have shown that dispersion-corrected DFT values are similar to the best estimates, though significant differences can still exist. nih.gov

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method has been applied for efficient and accurate calculations on larger isocyanurate systems. nih.govresearchgate.net This hybrid method allows for different levels of theory to be applied to different parts of a molecule. In the case of this compound, the isocyanurate ring can be treated with a high-level method like CCSD(T), while the methyl substituents are treated with a lower-level method such as MP2 or a DFT functional. nih.gov This approach has been shown to yield results for the cyclotrimerization energy of methyl isocyanate that are in satisfactory agreement with the best estimate values derived from full high-level calculations. nih.gov Specifically, ONIOM calculations where the MP2 method was applied to the outer layer provided cyclotrimerization energies ranging from -70.5 to -71.3 kcal mol⁻¹, which closely match the best estimate of -71.6 kcal mol⁻¹. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The study of the conformational preferences and the associated energy landscapes is crucial for understanding the structure-property relationships in this compound.

Computational studies have identified several possible conformers for trialkyl isocyanurates, characterized by different point group symmetries. For this compound, the global potential energy minimum structure is confirmed to have C₃h symmetry. nih.govrsc.org Another stable conformer with Cₛ symmetry has also been identified. rsc.org For other trialkyl isocyanurates, conformers with C₃ᵥ and D₃ symmetries have been found. For instance, tri-i-propyl isocyanurate has two stable conformers with C₃h and Cₛ symmetries, with an energy difference of less than 1 kcal mol⁻¹. nih.gov Tri-t-butyl isocyanurate has stable conformers with Cₛ and C₃ᵥ symmetries, both featuring a highly deformed ring. rsc.org Triphenyl isocyanurate, on the other hand, has a stable structure with D₃ symmetry. rsc.org

Data Tables

Table 1: Calculated Cyclotrimerization Energies of Methyl Isocyanate to this compound

| Computational Method | Basis Set | Cyclotrimerization Energy (kcal/mol) | Reference |

| B3LYP | cc-pVTZ | -57.7 | nih.gov |

| B3LYP-GD3 | cc-pVTZ | -67.8 | nih.gov |

| MP2 | cc-pVTZ | -66.6 | nih.gov |

| CCSD(T) | Basis Set Limit | -71.6 | nih.govrsc.org |

| ONIOM(CCSD(T):MP2) | cc-pVTZ | -70.5 to -71.3 | nih.govresearchgate.net |

Table 2: Symmetries of Stable Conformers for Various Isocyanurates

| Isocyanurate | Identified Symmetries | Reference |

| This compound | C₃h, Cₛ | nih.govrsc.org |

| Triethyl isocyanurate | C₃ᵥ, Cₛ | nih.gov |

| Tri-i-propyl isocyanurate | C₃h, Cₛ | nih.gov |

| Tri-t-butyl isocyanurate | Cₛ, C₃ᵥ | rsc.org |

| Triphenyl isocyanurate | D₃ | rsc.org |

Inter-substituent Nonbonding Interactions (Dispersion Interactions)

The importance of these inter-substituent interactions becomes more evident when comparing this compound to its analogues with larger or branched alkyl groups. For instance, n-alkyl-substituted isocyanurates are stabilized by attractive dispersion interactions between the longer alkyl chains. rsc.orgrsc.orgresearchgate.netresearchgate.net Conversely, branched alkyl substituents can lead to destabilization due to deformation of the isocyanurate ring. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov The interplay between these nonbonding interactions and ring strain ultimately influences the molecule's thermochemical stability. rsc.orgrsc.orgresearchgate.netrsc.org

Thermochemical Properties and Stability Predictions

Enthalpy of Formation (ΔHf) and Cyclotrimerization Enthalpies

The thermodynamic stability of this compound is well-documented, with its formation from methyl isocyanate being a highly exothermic process. rsc.orgrsc.orgresearchgate.netnih.gov The standard enthalpy of formation (ΔHf°) for gaseous this compound has been reported as -590.5 ± 1.6 kJ/mol. nist.gov Another source provides a value of -141.1 ± 0.4 kcal/mol at 0 K.

The cyclotrimerization of methyl isocyanate to form this compound is characterized by a significant release of energy, indicating the high stability of the resulting cyclic trimer. rsc.orgrsc.orgresearchgate.netnih.govsmolecule.com Computational studies have estimated the enthalpy change for this reaction to be approximately -66.4 kcal/mol. rsc.orgrsc.orgresearchgate.netnih.govsmolecule.com Other reported values for the cyclotrimerization enthalpy range from -62 to -70 kcal/mol. This high exothermicity is a key factor in the compound's stability.

| Property | Value | Units | Source |

|---|---|---|---|

| Standard Enthalpy of Formation (Gas Phase) | -590.5 ± 1.6 | kJ/mol | nist.gov |

| Enthalpy of Formation (0 K) | -141.1 ± 0.4 | kcal/mol | |

| Cyclotrimerization Enthalpy of Methyl Isocyanate | -66.4 | kcal/mol | rsc.orgrsc.orgresearchgate.netnih.govsmolecule.com |

| Cyclotrimerization Enthalpy Range | -62 to -70 | kcal/mol |

Correlation with Substituent Effects

The thermochemical stability of isocyanurates is significantly influenced by the nature of the substituents on the nitrogen atoms. rsc.orgrsc.orgrsc.org For a series of alkyl-substituted isocyanurates, a linear correlation has been established between their cyclotrimerization energies and the sum of the isocyanurate ring deformation energy and the intramolecular inter-substituent nonbonding interaction energies. rsc.orgrsc.orgresearchgate.netrsc.org

Specifically, n-alkyl substituents tend to increase the exothermicity of the cyclotrimerization reaction, a trend that is enhanced with longer n-alkyl chains due to increased stabilizing dispersion interactions. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govrsc.org In contrast, secondary and tertiary alkyl-substituted isocyanates exhibit less negative cyclotrimerization enthalpy changes. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govrsc.org This is attributed to the destabilizing effect of the branched alkyl groups, which cause deformation of the isocyanurate ring. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govrsc.org The this compound molecule is considered a reference point for these deformation energy evaluations, as its isocyanurate ring displays minimal deformation compared to other trialkyl isocyanurates. rsc.org

Reaction Mechanism Simulations and Transition State Analysis

Energetics of Catalytic Pathways

The formation of isocyanurates from isocyanates is often a catalyzed process, and computational studies have been employed to understand the energetics of these catalytic pathways. acs.orgnih.gov For the anionic trimerization of aromatic isocyanates, a generally accepted mechanism involves the nucleophilic attack of an anionic catalyst on the isocyanate carbon. acs.orgnih.gov

In the case of acetate-catalyzed reactions, quantum chemical calculations have been instrumental in elucidating the reaction mechanism. acs.orgnih.gov The process is initiated by the nucleophilic addition of an acetate (B1210297) anion to an aromatic isocyanate, forming an acetate-bound isocyanate complex. acs.orgnih.gov This intermediate can then react with two more isocyanate molecules to form the final isocyanurate product. acs.orgnih.gov Computational models can predict the free energy differences between various transition states, indicating which pathways are most plausible. For instance, in one studied mechanism, the free energy difference between two potential transition states was calculated to be only 12 kJ/mol, suggesting both pathways could coexist. acs.orgnih.gov

Prediction of Reactive Intermediates

Computational chemistry plays a vital role in predicting and identifying reactive intermediates formed during the catalytic cycle of isocyanurate formation. acs.orgnih.gov For acetate-catalyzed trimerization of aromatic isocyanates, simulations have shown that the acetate itself may be a precatalyst. acs.orgnih.gov The reaction can lead to the irreversible formation of a deprotonated amide species, which then acts as the true, highly active catalyst in the nucleophilic anionic trimerization. acs.orgnih.gov

These deprotonated amides are more basic than the initial acetate and can deprotonate other species present in the reaction mixture, such as urethane (B1682113) and urea (B33335) groups, which in turn can also catalyze the formation of isocyanurate. acs.orgnih.gov Quantum chemical calculations can be used to direct the spectroscopic identification of these transient, reactive intermediates, providing predictive accuracy for their detection during the active catalytic cycle. acs.orgnih.gov The intermediates predicted by these simulations include various catalyst-bound complexes and transient species like allophanate (B1242929) acetate complexes. acs.orgnih.gov

Reactivity and Advanced Chemical Transformations of Trimethyl Isocyanurate

Oxidation Reactions and Product Characterization

Trimethyl isocyanurate can undergo oxidation under specific conditions to yield various oxygenated products. Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂).

While detailed product characterization from the oxidation of this compound is not extensively documented in readily available literature, the reaction with strong oxidizers is known to be vigorous and exothermic. nih.govnoaa.govchemicalbook.com The oxidation process may target the methyl groups or potentially lead to the cleavage of the isocyanurate ring. For instance, permanganate is a powerful oxidizing agent capable of oxidizing a wide range of organic compounds, often through complex mechanisms that can involve the formation of cyclic manganese(V) intermediates with unsaturated systems. sci-hub.se In acidic conditions, permanganate (MnO₄⁻) is typically reduced to the colorless manganese(II) ion (Mn²⁺), while in neutral or alkaline media, it often forms a brown precipitate of manganese dioxide (MnO₂). sci-hub.sequora.com Hydrogen peroxide, another potent oxidant, can also lead to the degradation of organic molecules, sometimes by fragmenting them into smaller components. nih.gov The specific oxidation products of this compound would depend heavily on the reaction conditions, such as temperature, pH, and the specific oxidizing agent used.

Reduction Reactions and Product Characterization

Reduction reactions can convert this compound into different reduced forms using agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Lithium aluminum hydride is a particularly strong reducing agent capable of reducing a wide array of functional groups, including amides and esters. biotrend.commasterorganicchemistry.com

Given that the isocyanurate ring contains amide-like linkages, reduction with a powerful hydride source like LiAlH₄ could potentially lead to the cleavage of the ring and reduction of the carbonyl groups. Reduction of amides with LiAlH₄ typically yields amines. masterorganicchemistry.com Therefore, a possible, though unconfirmed, product of the complete reduction of this compound could be 1,3,5-trimethyl-1,3,5-triazinane. The specific products are contingent on the reaction conditions and the strength of the reducing agent. For example, sodium borohydride is a milder reducing agent than LiAlH₄ and may result in different, less fully reduced products. libretexts.org

Substitution Reactions and Mechanism Elucidation

This compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. These reactions can be facilitated by various nucleophiles and electrophiles under appropriate conditions.

The isocyanurate ring is generally stable, meaning that substitution reactions might occur at the methyl groups or involve a ring-opening mechanism followed by rearrangement or further reaction. The term "substitution" in the context of isocyanurates often refers to reactions analogous to those of their monomer precursors, isocyanates. Nucleophilic attack is a common mechanism in isocyanate chemistry. nih.gov For a pre-formed this compound ring, a nucleophilic substitution reaction would involve a nucleophile attacking one of the electrophilic carbon atoms of the carbonyl groups or the alpha-carbon of the methyl groups. The leaving group's ability to stabilize a negative charge is crucial for the reaction to proceed. gacariyalur.ac.in The mechanism could be bimolecular (Sₙ2), involving a simultaneous attack of the nucleophile and departure of the leaving group, or unimolecular (Sₙ1), involving the formation of a carbocation intermediate. tutoring-blog.co.uk

Reactions with Specific Chemical Classes and Resulting Derivatives